molecular formula C24H24N4O6 B12718058 Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate CAS No. 79044-55-6

Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate

Cat. No.: B12718058
CAS No.: 79044-55-6
M. Wt: 464.5 g/mol
InChI Key: BJTYTOCUTGTXKZ-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include phenylhydrazine, ethyl acetoacetate, and other reagents that facilitate the formation of the pyrazole ring and subsequent functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography are essential to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, pyrazole derivatives are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific biological activities of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate would require further experimental validation.

Medicine

Medicinal chemistry explores the potential therapeutic applications of this compound. It may be evaluated for its efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,5-dihydro-5-oxo-1-phenylpyrazole-3-carboxylate
  • 4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4,5-dihydro-5-oxo-1-phenyl-4-((4-(((tetrahydro-2-furyl)methoxy)carbonyl)phenyl)azo)-1H-pyrazole-3-carboxylate is unique due to its specific functional groups and structural features. These characteristics may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

79044-55-6

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 5-oxo-4-[[4-(oxolan-2-ylmethoxycarbonyl)phenyl]diazenyl]-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C24H24N4O6/c1-2-32-24(31)21-20(22(29)28(27-21)18-7-4-3-5-8-18)26-25-17-12-10-16(11-13-17)23(30)34-15-19-9-6-14-33-19/h3-5,7-8,10-13,19-20H,2,6,9,14-15H2,1H3

InChI Key

BJTYTOCUTGTXKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCC3CCCO3)C4=CC=CC=C4

Origin of Product

United States

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